
2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and the use of water as a solvent, making it environmentally friendly.
Industrial Production Methods
Industrial production methods for quinazolinones often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalyst and reaction conditions can be optimized to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: Substitution reactions can introduce different substituents on the quinazolinone ring, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Applications De Recherche Scientifique
2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: Quinazolinone derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroquinazolinones: These compounds share a similar core structure but differ in the degree of saturation and functional groups.
4(3H)-Quinazolinones: These compounds have a similar quinazolinone ring but may have different substituents at various positions.
Uniqueness
2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and hydroxyethyl groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H17N3O2 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2-[[ethyl(2-hydroxyethyl)amino]methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H17N3O2/c1-2-16(7-8-17)9-12-14-11-6-4-3-5-10(11)13(18)15-12/h3-6,17H,2,7-9H2,1H3,(H,14,15,18) |
Clé InChI |
XMTDIEASUKYEPU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCO)CC1=NC2=CC=CC=C2C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




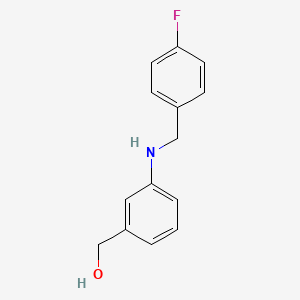
![2-Azabicyclo[2.1.1]hexan-3-ylmethanamine](/img/structure/B14905756.png)
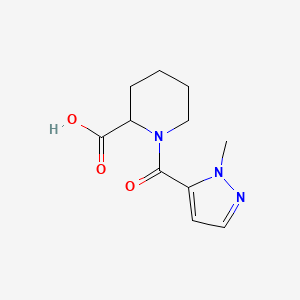

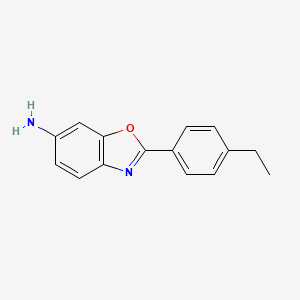
![dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14905778.png)
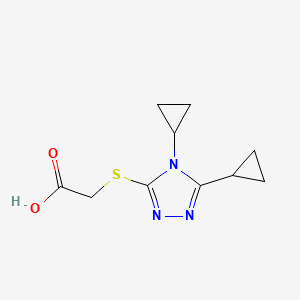
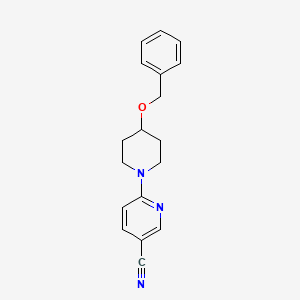

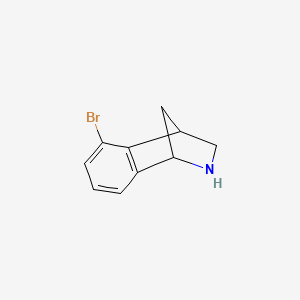
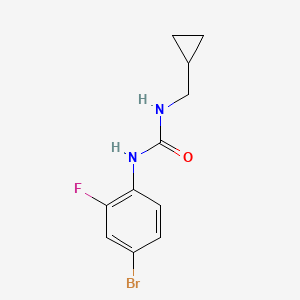
![N'-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide](/img/structure/B14905819.png)
